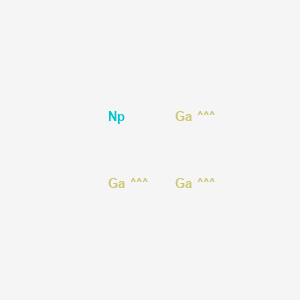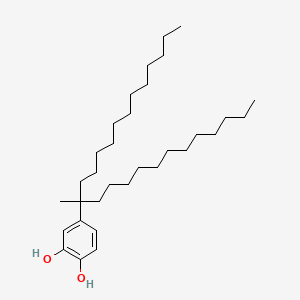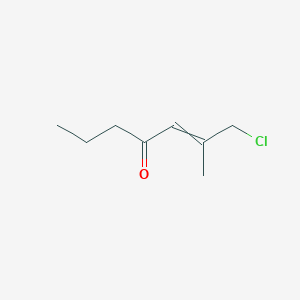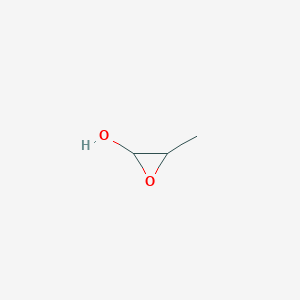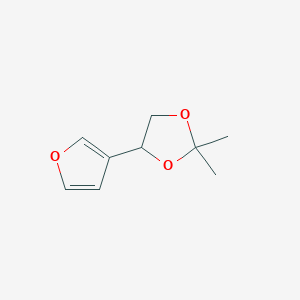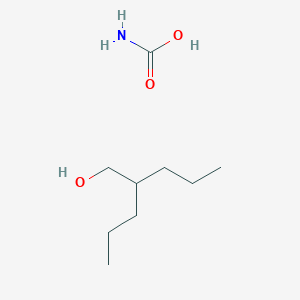
Carbamic acid--2-propylpentan-1-ol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid–2-propylpentan-1-ol (1/1) is a chemical compound that combines the properties of carbamic acid and 2-propylpentan-1-ol. 2-propylpentan-1-ol, on the other hand, is an alcohol with the molecular formula C8H18O
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid–2-propylpentan-1-ol can be achieved through the reaction of carbamic acid with 2-propylpentan-1-ol. Carbamic acid can be prepared by reacting ammonia (NH3) with carbon dioxide (CO2) at very low temperatures . The resulting carbamic acid is then reacted with 2-propylpentan-1-ol under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of carbamic acid–2-propylpentan-1-ol involves large-scale synthesis using similar reaction conditions. The process typically requires precise temperature control and the use of catalysts to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid–2-propylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group in 2-propylpentan-1-ol can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The hydroxyl group in 2-propylpentan-1-ol can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: The major products include aldehydes and carboxylic acids.
Reduction: The major products are various reduced derivatives of the original compound.
Substitution: The major products depend on the substituent introduced during the reaction.
Applications De Recherche Scientifique
Carbamic acid–2-propylpentan-1-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the manufacture of various industrial products, including polymers and coatings.
Mécanisme D'action
The mechanism of action of carbamic acid–2-propylpentan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways in cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamic Acid: H2NCOOH
2-Propylpentan-1-ol: C8H18O
Ethyl Carbamate: H2NCOOCH2CH3
Urea: H2NCONH2
Uniqueness
Carbamic acid–2-propylpentan-1-ol is unique due to its combined properties of carbamic acid and 2-propylpentan-1-ol. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry.
Propriétés
Numéro CAS |
58888-97-4 |
|---|---|
Formule moléculaire |
C9H21NO3 |
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
carbamic acid;2-propylpentan-1-ol |
InChI |
InChI=1S/C8H18O.CH3NO2/c1-3-5-8(7-9)6-4-2;2-1(3)4/h8-9H,3-7H2,1-2H3;2H2,(H,3,4) |
Clé InChI |
OJGCOLQVKKFNOS-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCC)CO.C(=O)(N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


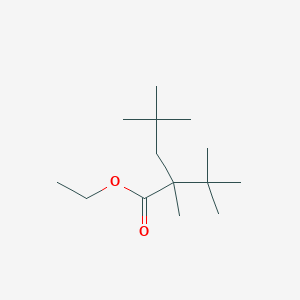
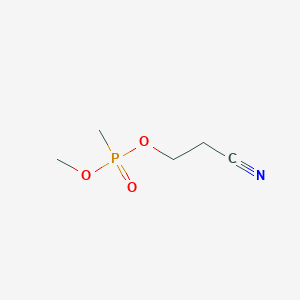
![Acetamide, 2,2,2-trifluoro-N-[(phenylamino)carbonyl]-](/img/structure/B14606299.png)

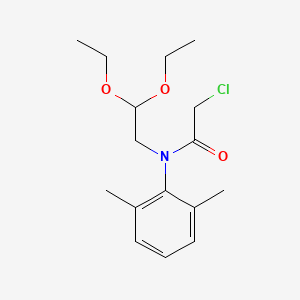
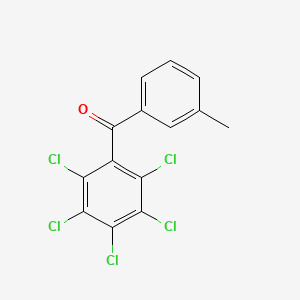
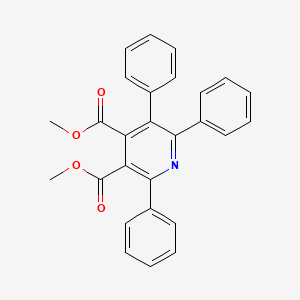
![Acetamide, N-(5-oxo-5H-benzo[a]phenoxazin-6-yl)-](/img/structure/B14606334.png)
